5-{[(furan-2-yl)methyl]amino}-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
5-{[(furan-2-yl)methyl]amino}-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound featuring multiple functional groups, including furan, oxazole, and nitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(furan-2-yl)methyl]amino}-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group transformations to yield the final product. Common reagents used in these reactions include furan derivatives, amines, and oxazole precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-{[(furan-2-yl)methyl]amino}-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The furan and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings may yield furanones, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
5-{[(furan-2-yl)methyl]amino}-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 5-{[(furan-2-yl)methyl]amino}-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(furan-2-yl)methyl]amino}-2-{5-[(phenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
- 5-{[(furan-2-yl)methyl]amino}-2-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
Uniqueness
5-{[(furan-2-yl)methyl]amino}-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is unique due to the presence of both furan and oxazole rings, along with a nitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(furan-2-ylmethylamino)-2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-14-5-2-3-7-18(14)26-13-16-8-9-19(27-16)21-24-17(11-22)20(28-21)23-12-15-6-4-10-25-15/h2-10,23H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIABLWGCLTAMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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